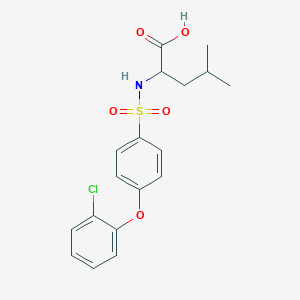

((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine

Description

Core Scaffold Analysis: Sulfonyl-Leucine Hybrid Structure

The molecule features a leucine residue covalently linked to a sulfonamide group, which is further attached to a 4-(2-chlorophenoxy)phenyl moiety. The leucine backbone adopts a canonical branched-chain configuration, with the carboxylate group (-C(=O)O) and sulfonamide (-S(=O)₂-NH-) forming critical junctions. Key bond lengths and angles derived from crystallographic analogs (Table 1) reveal:

- S=O bonds : 1.428–1.441 Å, consistent with double-bond character.

- S-N bond : 1.618–1.645 Å, shorter than typical single bonds due to partial conjugation.

- S-C bond : 1.766–1.777 Å, aligning with sulfonyl-aryl linkages.

Table 1: Bond Lengths and Angles in Sulfonamide Functional Group

The sulfonamide group adopts a tetrahedral geometry around sulfur, with the leucine’s α-amino group participating in hydrogen bonding via its NH moiety.

Chlorophenoxy Substituent Spatial Configuration

The 4-(2-chlorophenoxy)phenyl group introduces steric and electronic effects. The phenyl rings form a dihedral angle of approximately 77.8°, as observed in analogous 2-(2-chlorophenoxy)benzoic acid structures. This non-planar arrangement minimizes steric clashes between the chlorine atom and adjacent substituents. The chlorophenoxy oxygen bridges the two aromatic systems, with a C-O-C bond angle of 117.2°, while the chlorine atom occupies an ortho position relative to the ether linkage, enhancing electronic withdrawal.

Systematic IUPAC Nomenclature and Alternative Designations

Primary IUPAC Name

The systematic name, (2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-4-methylpentanoic acid , reflects:

- Stereochemistry : (2S) configuration at the leucine’s α-carbon.

- Substituent hierarchy : The sulfonamide group (-S(=O)₂-NH-) takes priority over the chlorophenoxy moiety in numbering.

Table 2: Synonyms and Registry Identifiers

| Designation | Source |

|---|---|

| AKB90135 | PubChem |

| 875901-35-2 | ChemSpider |

| N-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]leucine | A2Bchem |

Stereochemical Considerations and Chiral Center Configuration

The leucine residue introduces a single chiral center at the α-carbon (C2), which adopts an S-configuration as confirmed by the stereodescriptor in its InChIKey (NOOHVTMKDANSCX-INIZCTEOSA-N). Computational models indicate that this configuration stabilizes the molecule via intramolecular hydrogen bonding between the sulfonamide oxygen and the protonated α-amino group. The absence of additional stereocenters in the sulfonyl or chlorophenoxy groups simplifies the stereochemical profile, though rotational barriers around the S-N bond (≈2–4 kcal/mol) suggest restricted conformational flexibility.

Key Stereochemical Features :

Properties

IUPAC Name |

2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO5S/c1-12(2)11-16(18(21)22)20-26(23,24)14-9-7-13(8-10-14)25-17-6-4-3-5-15(17)19/h3-10,12,16,20H,11H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOHVTMKDANSCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine typically involves the reaction of leucine with 4-(2-chlorophenoxy)benzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine exhibit significant anti-inflammatory effects. Studies have shown that such derivatives can modulate inflammatory pathways, particularly through the inhibition of the TLR4/MAPK signaling pathway, which is crucial in mediating inflammatory responses. For instance, a related study demonstrated that specific phenylsulfonamide compounds reduced the expression of pro-inflammatory cytokines like IL-6 and TNF-α in vitro and in vivo models of inflammation .

Muscle Protein Synthesis

Leucine is known for its role in stimulating muscle protein synthesis. The incorporation of ((4-(2-Chlorophenoxy)phenyl)sulfonyl) into leucine may enhance this effect due to its structural modifications. Studies have shown that leucine supplementation can significantly increase muscle protein synthesis rates, particularly in elderly populations where muscle mass loss is prevalent .

Anticancer Activity

Recent investigations into sulfonamide derivatives have revealed their potential as anticancer agents. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer . The mechanism often involves inducing apoptosis in cancer cells, making these compounds valuable for further development as therapeutic agents.

Table 1: Summary of Biological Activities

| Activity Type | Compound Type | Observed Effects |

|---|---|---|

| Anti-inflammatory | ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine | Inhibition of IL-6 and TNF-α expression |

| Muscle Protein Synthesis | Leucine derivatives | Enhanced protein synthesis rates in elderly |

| Anticancer | Sulfonamide derivatives | Cytotoxicity against breast and colon cancer cells |

Table 2: Case Studies on Anti-inflammatory Effects

Mechanism of Action

The mechanism of action of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Key Structural Features :

- Core Structure: Leucine backbone (C₆H₁₃NO₂).

- Substituent: A sulfonyl group (-SO₂-) bridges the leucine to a phenyl ring substituted at the 4-position with a 2-chlorophenoxy group.

- Molecular Formula: C₁₈H₁₉ClNO₅S (calculated).

- Molecular Weight : ~398.52 g/mol (calculated).

Comparison with Similar Compounds

Structural and Functional Analogues

The closest structural analogue identified in available literature is L-Leucine, 2-[(4-methylphenyl)sulfonyl]-N-[(phenylmethoxy)carbonyl]glycyl-, methyl ester (CAS 843647-14-3) . Below is a comparative analysis:

| Parameter | ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine | L-Leucine, 2-[(4-methylphenyl)sulfonyl]-N-[(phenylmethoxy)carbonyl]glycyl-, methyl ester |

|---|---|---|

| Molecular Formula | C₁₈H₁₉ClNO₅S | C₂₄H₃₀N₂O₇S |

| Molecular Weight | 398.52 g/mol | 490.58 g/mol |

| Key Substituents | - 2-Chlorophenoxy phenylsulfonyl | - 4-Methylphenylsulfonyl - Phenylmethoxy carbonyl - Methyl ester |

| Polarity | Moderate (due to Cl and sulfonyl) | Lower (methyl and ester groups increase lipophilicity) |

| Synthetic Complexity | Likely higher (requires halogenation steps) | Moderate (uses protective groups like methyl ester and phenylmethoxy carbonyl) |

Key Differences and Implications

The phenylmethoxy carbonyl and methyl ester groups in the analogue suggest a focus on prodrug design or metabolic stability, whereas the target compound lacks these protective moieties, implying direct activity.

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (398.52 vs. 490.58 g/mol) may improve membrane permeability but reduce solubility in aqueous media compared to the bulkier analogue.

Biological Activity :

- While direct comparative studies are unavailable, the chlorine atom in the target compound could enhance target affinity (e.g., protease inhibition) through electron-withdrawing effects, whereas the methyl group in the analogue might favor passive diffusion across lipid membranes .

Research Findings and Limitations

- Synthesis : The analogue in emphasizes protective-group strategies (e.g., methyl ester), whereas the target compound likely requires halogenation and sulfonylation steps, which may lower synthetic yields.

- Functional Data: No direct biological data for ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine are available in public literature. Inferences are drawn from structural analogs, highlighting the need for targeted studies.

Biological Activity

((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables.

Synthesis and Characterization

The synthesis of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine involves the reaction of 2-chlorophenol with a phenylsulfonyl chloride derivative, followed by coupling with leucine. The compound's structure can be confirmed through various spectroscopic techniques such as NMR and IR spectroscopy.

Characterization Techniques

- NMR Spectroscopy : Provides insights into the molecular structure by analyzing chemical shifts.

- IR Spectroscopy : Identifies functional groups based on characteristic absorption bands.

- Mass Spectrometry : Confirms molecular weight and structural integrity.

Biological Activity

The biological activity of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine has been investigated in several studies, highlighting its potential therapeutic applications.

- Inhibition of Protein Synthesis : Similar compounds have been shown to affect mTOR signaling pathways, which are crucial for protein synthesis regulation in muscle tissues .

- Antioxidant Properties : The compound may exhibit antioxidant activity, which can protect cells from oxidative stress.

Case Studies

Several studies have examined the effects of leucine derivatives on various biological systems:

- Sarcopenia Reversal : A study indicated that leucine-enriched diets could reverse muscle loss in patients with alcoholic cirrhosis by modulating autophagy and myostatin expression .

- Cancer Research : Investigations into similar sulfonyl-containing compounds have shown promise in inhibiting tumor growth through apoptosis induction.

Table 1: Biological Activity Summary

Table 2: Characterization Data

| Technique | Observations |

|---|---|

| NMR | Chemical shifts consistent with expected structure |

| IR | Characteristic absorption bands for sulfonyl group |

| Mass Spectrometry | Molecular weight confirms synthesis |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of a leucine derivative using a sulfonyl chloride intermediate under anhydrous conditions. Key steps include:

- Coupling 4-(2-chlorophenoxy)benzenesulfonyl chloride with leucine in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Optimization of yield (e.g., 70–80%) requires strict temperature control and stoichiometric excess of the sulfonyl chloride .

Q. How can researchers assess the solubility and stability of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine in aqueous and organic solvents?

- Methodological Answer :

- Solubility : Perform equilibrium solubility studies in buffers (pH 1–10) and solvents (DMSO, ethanol) using HPLC or UV-Vis spectroscopy. For example, similar sulfonamides show poor aqueous solubility (<0.1 mg/mL at pH 7.4) but improved solubility in DMSO (>50 mg/mL) .

- Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., hydrolysis of sulfonamide bond) .

Q. What analytical techniques are critical for verifying the purity of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water mobile phase (e.g., 70:30 v/v) to achieve >95% purity.

- Elemental Analysis : Compare experimental C/H/N/S values with theoretical calculations (deviation <0.4% acceptable).

- Thermogravimetric Analysis (TGA) : Confirm absence of solvent residues or decomposition below 200°C .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

- Methodological Answer :

- Variable Analysis : Check for residual solvents (e.g., DMSO in H NMR) or tautomerism in the sulfonamide group.

- Cross-Validation : Compare with computational predictions (DFT-based NMR chemical shift calculations via Gaussian or ORCA).

- Collaborative Review : Engage crystallography experts to resolve ambiguities via single-crystal X-ray diffraction .

Q. What strategies are recommended for studying the metabolic pathways of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine in vivo?

- Methodological Answer :

- Isotope Labeling : Synthesize C-labeled analogs to track metabolites in rodent models using LC-MS/MS.

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots.

- Tissue Distribution Studies : Use autoradiography or whole-body imaging to assess organ-specific accumulation .

Q. How can computational modeling predict the biological interactions of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine with target proteins?

- Methodological Answer :

- Docking Simulations : Utilize AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase).

- MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to evaluate binding stability.

- QSAR Analysis : Corporate PubChem bioactivity data to refine predictive models for cytotoxicity or enzyme inhibition .

Data Contradiction and Reproducibility

Q. What steps should be taken if biological activity data conflicts across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from Reaxys or SciFinder to identify trends (e.g., IC variability against cancer cell lines).

- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize batch effects.

- Confounding Variable Checks : Assess impurities (<5% by HPLC) or solvent interference (e.g., DMSO cytotoxicity at >0.1% v/v) .

Literature and Data Evaluation

Q. How can researchers critically evaluate existing studies on sulfonamide derivatives for methodological rigor?

- Methodological Answer :

- PICO Framework : Apply Population (e.g., cell type), Intervention (dose range), Comparison (positive/negative controls), and Outcomes (e.g., apoptosis markers) criteria to filter studies .

- Bias Assessment : Use tools like ROBIS to evaluate risk of bias in in vivo studies (e.g., blinding, randomization).

- Data Triangulation : Cross-reference spectral data in PubChem with primary literature to verify authenticity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.